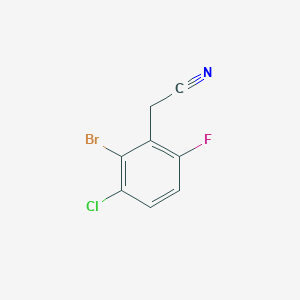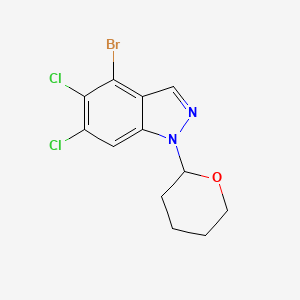![molecular formula C8H16ClNO B15361301 (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B15361301.png)
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride: is a chemical compound with a complex bicyclic structure. It is a derivative of methanamine and contains a methyl group and an oxirane ring within its bicyclic framework. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methyl-3-oxabicyclo[3.1.1]heptane as the starting material.
Reaction Steps: The compound undergoes amination to introduce the methanamine group . This is often achieved through nucleophilic substitution reactions.
Conditions: The reaction is usually carried out in the presence of a strong base and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or distillation to achieve high purity levels.
Chemical Reactions Analysis
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids .
Reduction: Reduction reactions can convert the compound into amines or alcohols .
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids .
Reduction: Formation of amines and alcohols .
Substitution: Introduction of various functional groups such as alkyl groups and amines .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: pharmaceuticals due to its unique chemical structure.
Industry: It is used in the manufacture of polymers and plastics .
Mechanism of Action
The mechanism by which (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways . The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical processes.
Comparison with Similar Compounds
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride: is unique due to its bicyclic structure and the presence of the oxirane ring . Similar compounds include:
1-(3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride
5-methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine
These compounds differ in their substitution patterns and functional groups , leading to different chemical properties and applications.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(5-methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-2-8(3-7,4-9)6-10-5-7;/h2-6,9H2,1H3;1H |
InChI Key |
LCAWYQQHDDVIKW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(COC2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



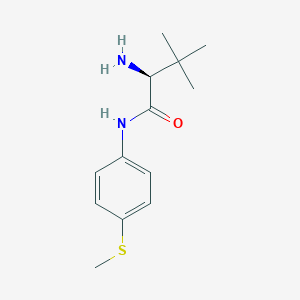
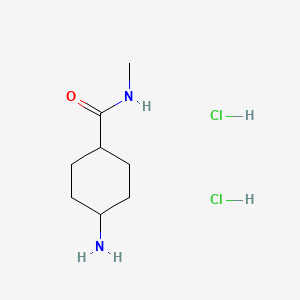

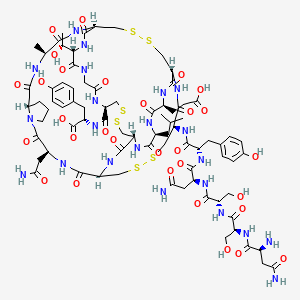
![Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15361261.png)
![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)
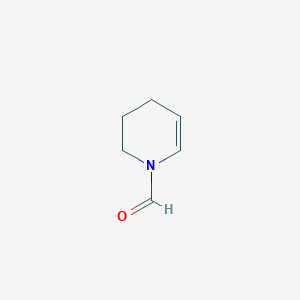
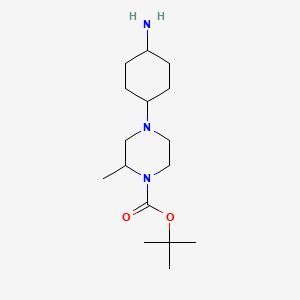
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B15361283.png)
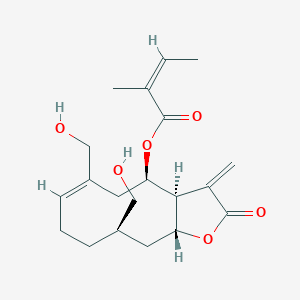
![6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine](/img/structure/B15361294.png)
